molecular formula C14H11ClN2O2 B14571554 Methyl (2-chloro-1H-naphtho[1,2-d]imidazol-1-yl)acetate CAS No. 61654-15-7

Methyl (2-chloro-1H-naphtho[1,2-d]imidazol-1-yl)acetate

Cat. No.: B14571554
CAS No.: 61654-15-7
M. Wt: 274.70 g/mol
InChI Key: IPOZFEGVRIPCCL-UHFFFAOYSA-N
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Description

Methyl (2-chloro-1H-naphtho[1,2-d]imidazol-1-yl)acetate is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds. This compound is known for its diverse chemical and biological properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2-chloro-1H-naphtho[1,2-d]imidazol-1-yl)acetate can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the Debus-Radziszewski synthesis, which uses glyoxal and ammonia as starting materials .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2-chloro-1H-naphtho[1,2-d]imidazol-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products Formed

The major products formed from these reactions include naphthoquinone derivatives, amine derivatives, and various substituted imidazole compounds.

Scientific Research Applications

Methyl (2-chloro-1H-naphtho[1,2-d]imidazol-1-yl)acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl (2-chloro-1H-naphtho[1,2-d]imidazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways involved vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2-chloro-1H-naphtho[1,2-d]imidazol-1-yl)acetate is unique due to its specific substitution pattern and the presence of both naphtho and imidazole moieties. This unique structure contributes to its diverse chemical reactivity and broad range of biological activities.

Properties

CAS No.

61654-15-7

Molecular Formula

C14H11ClN2O2

Molecular Weight

274.70 g/mol

IUPAC Name

methyl 2-(2-chlorobenzo[g]benzimidazol-1-yl)acetate

InChI

InChI=1S/C14H11ClN2O2/c1-19-12(18)8-17-13-10-5-3-2-4-9(10)6-7-11(13)16-14(17)15/h2-7H,8H2,1H3

InChI Key

IPOZFEGVRIPCCL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C2=C(C=CC3=CC=CC=C32)N=C1Cl

Origin of Product

United States

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